5-methoxy-2-(trifluoromethyl)Benzoic acid
Overview
Description
5-Methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C₉H₇F₃O₃. It is a white to pale yellow solid primarily used as an intermediate in organic synthesis . The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 5-methoxybenzoic acid using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under reflux conditions .
Industrial Production Methods
Industrial production of 5-methoxy-2-(trifluoromethyl)benzoic acid often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of 5-methoxy-2-(trifluoromethyl)benzaldehyde or this compound.
Reduction: Formation of 5-methoxy-2-methylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
5-Methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methoxy-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different applications and reactivity.
Uniqueness
5-Methoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis and various scientific research applications .
Biological Activity
5-Methoxy-2-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 238.16 g/mol. The presence of the methoxy group enhances solubility, while the trifluoromethyl group increases lipophilicity, potentially enhancing bioactivity.
Anti-inflammatory Effects
Research indicates that benzoic acid derivatives can modulate inflammatory responses. In particular, compounds that include trifluoromethyl groups often demonstrate enhanced anti-inflammatory effects due to their ability to interact with inflammatory mediators. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Neuropharmacological Activity
This compound has been associated with neuropharmacological effects. Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in animal models. For example, the compound has been shown to affect orexin receptors, which are involved in regulating arousal and appetite .
Study on Protein Degradation Systems
A study evaluated the biological activity of various benzoic acid derivatives, including those structurally related to this compound. The findings indicated that these compounds could promote the activity of proteasomal and autophagy-lysosome pathways in human fibroblasts, suggesting potential applications in anti-aging therapies .
Neuropharmacological Investigations
In a neuropharmacological context, a related compound was tested for its effects on anxiety and fear responses in rats. The results demonstrated that it attenuated cardiovascular responses to conditioned fear and influenced learning and memory processes positively . This suggests that this compound may also exhibit similar neuroprotective properties.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including:
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as TMSCF3.
- Methoxylation : Addition of the methoxy group through methylation reactions.
- Carboxylation : Formation of the carboxylic acid functional group via oxidation processes.
These steps can be optimized based on desired yields and purity levels .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C9H8F3O2 | Contains both methoxy and trifluoromethyl groups |
3-Cyano-5-methoxy-2-trifluoromethyl-benzoic acid | C10H8F3N | Includes a cyano group enhancing reactivity |
2-(Trifluoromethyl)benzoic acid | C8H6F3O2 | Lacks methoxy group but retains trifluoromethyl |
Properties
IUPAC Name |
5-methoxy-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDOWBGYPYBWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733753 | |
Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-31-4 | |
Record name | 5-Methoxy-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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